molecular formula C10H18N2O3 B3010197 N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide CAS No. 331266-98-9

N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide

Cat. No.: B3010197
CAS No.: 331266-98-9
M. Wt: 214.265
InChI Key: VXNUZTQRPFXACL-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-(2-hydroxyethyl)ethanediamide is a diamide derivative featuring a cyclohexyl group and a hydroxyethyl substituent. However, its specific biological or industrial roles remain underexplored in the available literature.

Properties

IUPAC Name

N'-cyclohexyl-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c13-7-6-11-9(14)10(15)12-8-4-2-1-3-5-8/h8,13H,1-7H2,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNUZTQRPFXACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body. The specific role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function. The specifics of these interactions and their consequences would depend on the nature of the target and the biochemical context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins. The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

N-cyclohexyl-N’-(2-hydroxyethyl)ethanediamide can influence cell function in various ways. It may impact cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

The effects of N-cyclohexyl-N’-(2-hydroxyethyl)ethanediamide can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of N-cyclohexyl-N’-(2-hydroxyethyl)ethanediamide can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

N-cyclohexyl-N’-(2-hydroxyethyl)ethanediamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels.

Biological Activity

Chemical Structure and Properties

N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide is characterized by its unique structure, which includes a cyclohexyl group and a hydroxyethyl substituent attached to an ethanediamide backbone. This configuration may influence its interaction with biological targets, enhancing its pharmacological effects.

PropertyValue
Molecular FormulaC₁₁H₂₃N₃O
Molecular Weight213.32 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Analgesic and Anti-inflammatory Effects

Case studies have suggested that this compound may possess analgesic and anti-inflammatory properties. In animal models, administration of this compound resulted in reduced pain responses and inflammation markers. These effects are hypothesized to be mediated through modulation of the cyclooxygenase (COX) pathway.

Neuroprotective Effects

Emerging research has indicated potential neuroprotective effects of this compound. In neurodegenerative disease models, the compound demonstrated the ability to reduce oxidative stress and neuronal apoptosis, suggesting a role in protecting against conditions such as Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary studies indicate:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : High tissue distribution with a preference for lipid-rich tissues.
  • Metabolism : Primarily metabolized by liver enzymes; specific pathways remain to be elucidated.
  • Excretion : Predominantly excreted via urine.

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability~50%
Half-life4-6 hours
Primary MetabolitesHydroxy metabolites

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

N-(Carboxymethyl)cycloheximide

  • Structure : Replaces the hydroxyethyl group with a carboxymethyl moiety.
  • Synthesis : Synthesized via zinc(II)-chloride-mediated reactions, yielding 45–77% depending on the amine coupling partner (e.g., adamantylamines) .
  • Key Differences : The carboxymethyl group enhances acidity (pKa ~3–4) compared to the hydroxyethyl group (pKa ~14–15), altering solubility and reactivity in polar solvents.

N-Cyclohexyl-2-benzothiazolesulfenamide

  • Structure : Incorporates a benzothiazole-sulfenamide group instead of ethanediamide.
  • Toxicity : Classified with “Sh” (sensitization hazard), whereas N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide lacks such data .

Cyclohexylmethyl S-2-Isopropylmethylaminoethyl Isopropylphosphonothiolate

  • Structure: Features a phosphonothiolate backbone and isopropylaminoethyl chain.
  • Functionality: Designed for nerve agent antidotes or organophosphate catalysis, diverging from the diamide’s likely role in hydrogen-bond-driven interactions .

Functional Analogues

Cyanamide Derivatives

  • Structure : Lacks the cyclohexyl group but shares hydrogen-bonding capacity.
  • Bioactivity : Exhibits alcohol-deterrent properties, suggesting that the hydroxyethyl group in the target compound may enable similar biological interactions .

Adamantylamine Derivatives

  • Synthesis : Coupled with N-(carboxymethyl)cycloheximide using PyBOP, achieving 41–77% yields .

Data Tables

Research Findings and Critical Analysis

  • Solubility : The hydroxyethyl moiety likely enhances water solubility relative to carboxymethyl or benzothiazole derivatives, favoring biomedical applications.
  • Toxicity Gap : Unlike N-cyclohexyl-2-benzothiazolesulfenamide, the target compound lacks sensitization data, necessitating further toxicological studies .

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